5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
Description
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide (CAS 817172-28-4) is a hydrobromide salt of a methyl-substituted imidazopyridine carboxylic acid. Its molecular formula is C₉H₈N₂O₂·HBr, with a molecular weight of 243.06 g/mol . The free acid form (CAS 88751-06-8) has the molecular formula C₉H₈N₂O₂ and features a fused imidazo[1,2-a]pyridine core with a methyl group at the 5-position and a carboxylic acid at the 2-position .
Synthesis: The ethyl ester precursor, ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-35-8), is synthesized via condensation of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate in ethanol . Hydrolysis of the ester yields the carboxylic acid, which is subsequently converted to the hydrobromide salt.
Applications: Imidazo[1,2-a]pyridine derivatives are pivotal in medicinal chemistry, serving as scaffolds for hypoxia-inducible factor (HIF) inhibitors and FXa inhibitors for thromboembolic diseases .
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.BrH/c1-6-3-2-4-8-10-7(9(12)13)5-11(6)8;/h2-5H,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCKCSMINIPOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 5-methylimidazo[1,2-a]pyridine and bromine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and solvents. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents, such as halogens and alkyl halides, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide, against various pathogens. For instance, compounds in this class have shown promising results against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for serious diseases such as Chagas disease and sleeping sickness. The most active derivatives exhibited IC50 values as low as 1.35 μM against these parasites, indicating strong potential as antikinetoplastid agents .
Antitubercular Activity
The compound has also been investigated for its activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). A study identified several imidazo[1,2-a]pyridine analogs with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain. This suggests that the compound could play a crucial role in developing new treatments for tuberculosis .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through various methods. A notable approach involves condensation reactions and multicomponent reactions that yield high-purity products suitable for biological testing . The versatility of synthetic strategies makes it feasible to modify the structure to enhance biological activity or reduce toxicity.
Therapeutic Applications
Cancer Treatment
Imidazo[1,2-a]pyridine derivatives have been explored for their potential in cancer therapy. Some compounds have demonstrated dual inhibition properties against key enzymes involved in cancer cell proliferation. For instance, certain derivatives were effective against HCT116 and HepG2 cell lines, indicating their potential as anticancer agents .
Neurological Disorders
The compound's ability to modulate P2X7 receptors suggests applications in treating neurological disorders and pain management. Research indicates that imidazo[1,2-a]pyridine derivatives could be beneficial in managing conditions such as Alzheimer’s disease and multiple sclerosis due to their neuroprotective properties .
Summary of Findings
Mechanism of Action
The mechanism by which 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Bromo, Methoxy, and Methyl Derivatives
Key Observations :
- Substituent Effects on Bioactivity: The bromo derivative (CAS 1026201-52-4) exhibits potent antimicrobial activity at 3.9 µg/mL against Enterococcus faecalis and Staphylococcus epidermidis due to halogen-enhanced electrophilicity . Methoxy substitution (CAS 1352398-56-1) introduces steric and electronic effects, altering reactivity in coupling reactions .
- Synthetic Reactivity: Chlorination of 5-methyl derivatives with N-chlorosuccinimide (NCS) yields 5-(chloromethyl) products, whereas non-methyl analogs undergo alternative pathways . The methyl group stabilizes intermediates via hyperconjugation, directing regioselectivity in electrophilic substitutions .
Positional Isomers of Methyl-Substituted Derivatives
Table 2: Positional Isomerism in Methylimidazopyridine Carboxylic Acids
| Compound Name | CAS Number | Substituent Position | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 80353-93-1 | -CH₃ (6) | 178.18 | Altered hydrogen bonding in crystal packing |
| 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 88751-05-7 | -CH₃ (8) | 178.18 | Potential for modified kinase inhibition |
- Structural Impact :
- Positional isomerism influences intermolecular interactions. For example, the 6-methyl isomer (CAS 80353-93-1) may exhibit distinct hydrogen-bonding patterns compared to the 5-methyl analog, affecting solubility and crystallinity .
- 8-Methyl derivatives (CAS 88751-05-7) are explored as cyclin-dependent kinase (CDK) inhibitors, highlighting the role of substituent placement in target specificity .
Carboxylic Acid Derivatives vs. Ester Precursors
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-35-8):
- Hydrobromide Salt vs. Free Acid :
- The hydrobromide form enhances aqueous solubility, critical for formulation in biological assays .
Biological Activity
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for developing therapeutic agents, particularly against infectious diseases and cancer.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.09 g/mol. The compound features a methyl group at the 5-position and a carboxylic acid group at the 2-position of the pyridine ring, contributing to its unique reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit enzymes crucial for microbial metabolism, particularly against pathogens like Mycobacterium tuberculosis (Mtb) .
- Anti-inflammatory Effects : Compounds in this class have demonstrated significant anti-inflammatory activity, outperforming traditional anti-inflammatory drugs in some assays .
- Anticancer Potential : Some derivatives have been explored for their ability to induce apoptosis in cancer cells, suggesting potential as anticancer agents .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : It has been identified as an inhibitor of key enzymes involved in bacterial survival, such as pantothenate synthetase . This inhibition disrupts essential metabolic pathways in pathogens.
- Binding Affinity : Molecular docking studies indicate that the compound binds effectively to target proteins associated with disease processes, enhancing its potential as a therapeutic agent .
Research Findings and Case Studies
Recent studies have focused on synthesizing and evaluating novel derivatives of imidazo[1,2-a]pyridine compounds. Notable findings include:
- Anti-Tuberculosis Activity : Compounds derived from the imidazo[1,2-a]pyridine scaffold have shown minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb strains, indicating potent anti-TB activity .
| Compound | MIC (μM) | Activity |
|---|---|---|
| Compound A | 0.10 | Excellent against H37Rv strain |
| Compound B | 0.19 | Effective against MDR strains |
| Compound C | 0.50 | Moderate activity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of precursors like 6-methylpyridin-2-amine with α-bromo-ketones or esters. For example, refluxing 6-methylpyridin-2-amine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol (52.6% yield) forms the imidazo[1,2-a]pyridine core . Catalytic hydrogenation (e.g., H₂/Pd-C) and palladium-mediated cyanation (e.g., Zn(CN)₂/Pd catalyst) are critical for introducing functional groups like nitriles, which are hydrolyzed to carboxylic acids . Reaction pH and solvent choice (e.g., ethyl acetate for crystallization) significantly impact purity and yield .
Q. How can spectroscopic and crystallographic methods characterize this compound?
- Methodology :
- X-ray crystallography confirms planar six-membered (pyridine) and five-membered (imidazole) rings with a dihedral angle of 1.4° between them, as observed in ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate .
- Hydrogen bonding networks (C–H⋯O/N interactions) stabilize crystal packing, detectable via crystallography .
- NMR identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7–8 ppm) .
Q. What are the stability considerations for this compound under various storage conditions?
- Methodology : Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent hydrolysis of the hydrobromide salt. Avoid prolonged exposure to humidity, as hygroscopicity may alter crystallinity. Stability studies under accelerated conditions (40°C/75% RH) can assess degradation pathways .
Advanced Research Questions
Q. What strategies optimize the palladium-catalyzed cyanation step in synthesizing this compound?
- Methodology : Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts with Zn(CN)₂ in DMF at 80–100°C. Microwave-assisted synthesis (e.g., 150°C, 30 min) enhances reaction efficiency. Monitor cyanide incorporation via FT-IR (ν(C≡N) ~2200 cm⁻¹) and optimize ligand ratios to minimize side reactions (e.g., dehalogenation) .
Q. How can computational methods predict the biological activity of derivatives of this compound?
- Methodology :
- Docking studies (AutoDock, Glide) model interactions with targets like cyclin-dependent kinases (CDKs) or viral proteases, leveraging crystal structures (PDB IDs) .
- QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C5) with IC₅₀ values in enzyme inhibition assays .
Q. How to resolve contradictions in synthetic yields reported across methodologies?
- Methodology : Perform controlled experiments varying catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperatures. For example, catalytic hydrogenation may yield 80–90% amine intermediates under H₂ (50 psi) vs. lower yields with NaBH₄ . Statistical tools (ANOVA) identify significant variables, while LC-MS monitors intermediate stability .
Q. What are the applications of this compound in developing enzyme inhibitors, and how are these assays designed?
- Methodology :
- Kinase inhibition assays : Test derivatives against CDK2/CDK4 using ATP-competitive ELISA, with IC₅₀ determination via fluorescence polarization .
- Antiviral screening : Use plaque reduction assays (e.g., against HSV-1) with EC₅₀ calculated via nonlinear regression .
- Cellular uptake studies : Radiolabel the compound (³H/¹⁴C) to quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .
Notes
- Avoid commercial sources (e.g., ) per guidelines.
- Advanced methodologies emphasize reproducibility and mechanistic insights.
- Contradictions in data should prompt multi-lab validation using standardized protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
